N-butylthiophene-2-carboxamide N-butylthiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 10354-41-3
VCID: VC19738888
InChI: InChI=1S/C9H13NOS/c1-2-3-6-10-9(11)8-5-4-7-12-8/h4-5,7H,2-3,6H2,1H3,(H,10,11)
SMILES:
Molecular Formula: C9H13NOS
Molecular Weight: 183.27 g/mol

N-butylthiophene-2-carboxamide

CAS No.: 10354-41-3

Cat. No.: VC19738888

Molecular Formula: C9H13NOS

Molecular Weight: 183.27 g/mol

* For research use only. Not for human or veterinary use.

N-butylthiophene-2-carboxamide - 10354-41-3

Specification

CAS No. 10354-41-3
Molecular Formula C9H13NOS
Molecular Weight 183.27 g/mol
IUPAC Name N-butylthiophene-2-carboxamide
Standard InChI InChI=1S/C9H13NOS/c1-2-3-6-10-9(11)8-5-4-7-12-8/h4-5,7H,2-3,6H2,1H3,(H,10,11)
Standard InChI Key LEVLYSPVPFOBLP-UHFFFAOYSA-N
Canonical SMILES CCCCNC(=O)C1=CC=CS1

Introduction

N-butylthiophene-2-carboxamide is an organic compound belonging to the class of thiophene derivatives. It features a thiophene ring substituted with a butyl group and a carboxamide functional group at the second position. This compound is characterized by its molecular formula, C₉H₁₃NOS, and molecular weight of approximately 183.27 g/mol . The presence of the thiophene ring and the carboxamide group imparts unique properties to this compound, making it of interest in medicinal chemistry and materials science.

Synthesis of N-butylthiophene-2-carboxamide

The synthesis of N-butylthiophene-2-carboxamide typically involves several steps, including the use of strong bases such as potassium hydroxide and solvents like dimethylformamide. The process may require careful control of reaction conditions to achieve high yields and purity. While specific synthesis methods are not detailed here, they generally involve amide formation processes starting from thiophene derivatives.

Biological Activities and Applications

N-butylthiophene-2-carboxamide exhibits a range of biological activities, including potential as an anticancer agent and antimicrobial compound. Thiophene derivatives, in general, have been investigated for their ability to interact with biological targets, modulating their activity and leading to therapeutic effects. The structural characteristics of N-butylthiophene-2-carboxamide, including its thiophene ring and substituents, are crucial for understanding its biological effects and therapeutic potential.

Comparison with Other Thiophene Derivatives

Other thiophene derivatives share similarities with N-butylthiophene-2-carboxamide but exhibit unique features due to different substituents on the thiophene ring. For example:

Compound NameMolecular FormulaUnique Features
N-butylthiophene-2-carboxamideC₉H₁₃NOSButyl substitution and carboxamide functionality
5-bromo-N-tert-butylthiophene-2-carboxamideC₉H₁₂BrNOSContains a bromine substituent; used in coupling reactions
N-(Cyanomethyl)-3-methylsulfanyl-N-propylthiophene-2-carboxamideC₁₂H₁₄N₂OSFeatures a cyanomethyl group; known for oxidation reactions
5-(4-fluorophenyl)thiophene-2-carboxylic acidC₁₁H₉O₂SContains a fluorophenyl group; utilized in various biological assays

Research Findings and Future Directions

Research into thiophene derivatives, including N-butylthiophene-2-carboxamide, continues to evolve. Studies have shown that these compounds can exhibit potent biological activities, such as anticancer and antimicrobial effects . The mechanism of action often involves binding affinity modulation due to the structural characteristics imparted by the thiophene ring and substituents. Further in vitro studies are necessary to fully elucidate the pharmacodynamics and pharmacokinetics of N-butylthiophene-2-carboxamide, including its binding affinity and inhibitory constants against target enzymes.

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